

Physical properties of 5-Chloro-2,4,6-trifluoropyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-2,4,6-trifluoropyrimidine

Cat. No.: B1583448

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **5-Chloro-2,4,6-trifluoropyrimidine**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and spectral properties of **5-Chloro-2,4,6-trifluoropyrimidine**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into the experimental determination of these properties, ensuring scientific integrity and practical applicability.

Chemical Identity and Core Physical Characteristics

5-Chloro-2,4,6-trifluoropyrimidine is a halogenated pyrimidine derivative. Its unique structure, featuring three fluorine atoms and one chlorine atom on the pyrimidine ring, imparts specific reactivity and physical characteristics that are crucial for its application in chemical synthesis.

Below is a summary of its fundamental physical properties:

Property	Value	Source(s)
Molecular Formula	$C_4ClF_3N_2$	[1] [2]
Molecular Weight	168.50 g/mol	[1] [2]
CAS Number	697-83-6	[1]
Appearance	Clear, colorless liquid	[3]
Boiling Point	116 °C (literature)	[1]
Density	1.626 g/mL at 25 °C (literature)	[1]
Refractive Index (n^{20}/D)	1.439 (literature)	[1]

Note on Melting Point: As **5-Chloro-2,4,6-trifluoropyrimidine** is a liquid at standard ambient temperature, its melting point is below room temperature. Specific data for its freezing point is not readily available in the reviewed literature.

Note on Solubility: Quantitative solubility data in various organic solvents is not extensively published. However, based on its polar nature and the presence of halogen atoms, it is expected to be miscible with a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. It is likely to have limited solubility in non-polar solvents like hexane and is not miscible or has difficult mixing in water.[\[4\]](#) The experimental determination of its solubility profile is recommended for specific applications.

Structural Elucidation and Spectral Analysis

The structural confirmation and purity assessment of **5-Chloro-2,4,6-trifluoropyrimidine** are primarily achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Given its structure, 1H , ^{13}C , and ^{19}F NMR are all highly informative.

- 1H NMR: Due to the absence of protons directly attached to the pyrimidine ring, a standard 1H NMR spectrum is not expected to show any signals for the pure compound. Any observed signals would likely be from impurities or residual solvents.

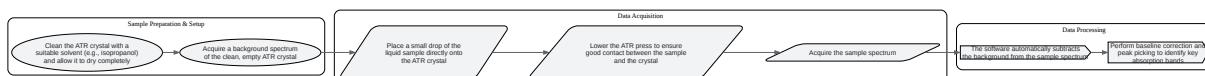
- ^{13}C NMR: The ^{13}C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts will be influenced by the attached halogen atoms, with carbons bonded to fluorine exhibiting characteristic splitting patterns due to C-F coupling.
- ^{19}F NMR: This is a crucial technique for characterizing this molecule. The spectrum is expected to show two signals for the two distinct fluorine environments: one for the fluorine atoms at the 2 and 6 positions and another for the fluorine atom at the 4 position. The signals will likely appear as multiplets due to F-F coupling. A literature source indicates the presence of ^{19}F NMR spectral data for this compound.[3]

The following protocol outlines the standard procedure for acquiring high-quality NMR spectra of liquid halogenated pyrimidines.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR Analysis of **5-Chloro-2,4,6-trifluoropyrimidine**.

Infrared (IR) Spectroscopy


FTIR spectroscopy is used to identify the functional groups and the overall fingerprint of the molecule.

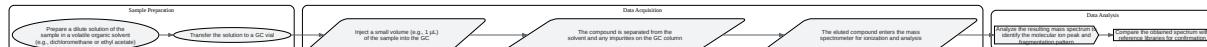
The IR spectrum of **5-Chloro-2,4,6-trifluoropyrimidine** is expected to be dominated by strong absorption bands corresponding to:

- C-F stretching: Typically in the region of $1000\text{-}1400\text{ cm}^{-1}$.

- C=N and C=C stretching (pyrimidine ring): Usually observed in the 1400-1650 cm^{-1} region.
- C-Cl stretching: Generally found in the 600-800 cm^{-1} range.

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples with minimal preparation.

[Click to download full resolution via product page](#)


Caption: Workflow for ATR-FTIR Analysis of a Liquid Sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

- Molecular Ion Peak ($[\text{M}]^+$): A prominent molecular ion peak is expected at m/z 168, corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (an $\text{M}+2$ peak with approximately one-third the intensity of the M peak).
- Fragmentation Pattern: Common fragmentation pathways for halogenated pyrimidines involve the loss of halogen atoms (Cl or F) and cleavage of the pyrimidine ring.

GC-MS is an ideal technique for the analysis of volatile compounds like **5-Chloro-2,4,6-trifluoropyrimidine**.

[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS Analysis.

Safety, Handling, and Storage

Proper handling and storage of **5-Chloro-2,4,6-trifluoropyrimidine** are essential to ensure laboratory safety and maintain the integrity of the compound.

- **Hazards:** This compound is classified as an irritant.^[3] It can cause skin, eye, and respiratory irritation.^[1]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.^[1] Work in a well-ventilated area or under a chemical fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from moisture.^[5] Recommended storage temperature is between 2-8°C.^[5] It should be stored under an inert atmosphere (e.g., nitrogen) to prevent degradation.^[5]

Conclusion

5-Chloro-2,4,6-trifluoropyrimidine is a valuable building block in organic synthesis. A thorough understanding of its physical and spectral properties is paramount for its effective use in research and development. This guide provides a foundational understanding of these characteristics and outlines the standard experimental procedures for their determination, empowering researchers to confidently work with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-2,4,6-trifluoropyrimidine CAS#: 697-83-6 [m.chemicalbook.com]
- 2. 5-クロロ-2,4,6-トリフルオロピリミジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. spectrabase.com [spectrabase.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [Physical properties of 5-Chloro-2,4,6-trifluoropyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583448#physical-properties-of-5-chloro-2-4-6-trifluoropyrimidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com